![molecular formula C13H20O4 B14198994 5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol CAS No. 918970-90-8](/img/structure/B14198994.png)
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol is an organic compound with a complex structure that includes a benzene ring substituted with methyl and diol groups, as well as two isopropyl ether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol typically involves multiple steps, starting with the preparation of the benzene ring with appropriate substituents. One common method involves the alkylation of a dihydroxybenzene derivative with isopropyl bromide under basic conditions to introduce the isopropyl ether groups. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The isopropyl ether groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases such as sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deoxygenated hydrocarbons.
Substitution: Various alkylated or arylated derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s diol groups can form hydrogen bonds with active sites, while the isopropyl ether groups may influence its hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(Dimethylmethylene)bis(2,6-dimethylphenol)
- 4,4’-(Propane-2,2-diyl)bis(2,6-dimethylphenol)
- Benzimidazoles
Uniqueness
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
918970-90-8 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
5-methyl-2,3-di(propan-2-yloxy)benzene-1,4-diol |
InChI |
InChI=1S/C13H20O4/c1-7(2)16-12-10(14)6-9(5)11(15)13(12)17-8(3)4/h6-8,14-15H,1-5H3 |
Clé InChI |
CZJAZCYHGKCNOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1O)OC(C)C)OC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


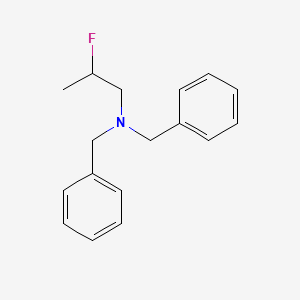
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)

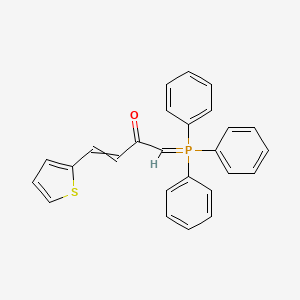
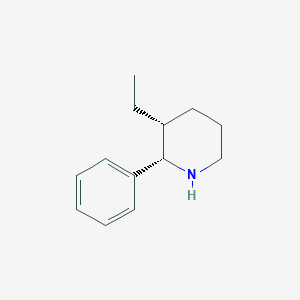

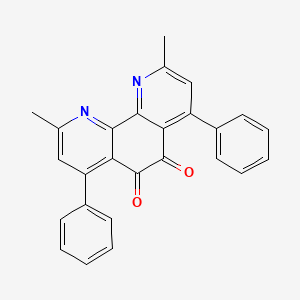
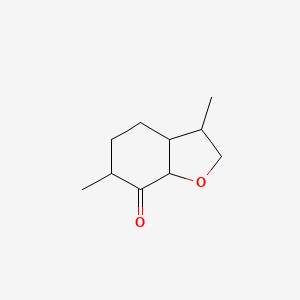
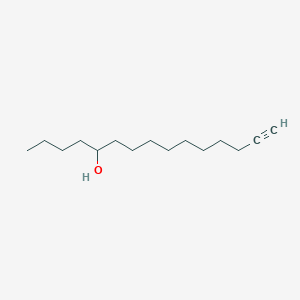
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
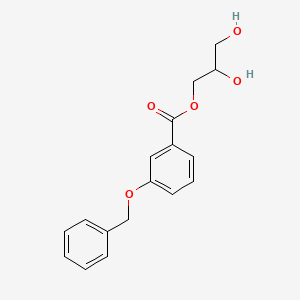
![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)
propanedinitrile](/img/structure/B14198985.png)
![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
